6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one
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Overview
Description
6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole and pyrrolidine moieties, such as:
- 1,2,3-Triazole derivatives
- Pyrrolidine-based compounds
- Benzothiazine analogs
Uniqueness
What sets 6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one apart is its unique combination of these heterocyclic structures, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific fields
Properties
IUPAC Name |
6-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15-10-24-14-4-3-11(8-13(14)18-15)16(23)21-6-1-2-12(21)9-20-7-5-17-19-20/h3-5,7-8,12H,1-2,6,9-10H2,(H,18,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCPTFDRHNEIQP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)SCC(=O)N3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC3=C(C=C2)SCC(=O)N3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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